Benzaldehyde 4-nitrophenylhydrazone

Spectroscopy Analytical Chemistry Material Science

Benzaldehyde 4-nitrophenylhydrazone (CAS 3078-09-9) is an arylhydrazone derivative characterized by a conjugated π-system and a strongly electron-withdrawing 4-nitrophenyl group. It typically appears as a light yellow to brown crystalline powder with a molecular weight of 241.25 g/mol.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
Cat. No. B8808616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde 4-nitrophenylhydrazone
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H
InChIKeyNOIFWEYOLLHIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde 4-Nitrophenylhydrazone: A Versatile Hydrazone Building Block for Analytical and Materials Science Research


Benzaldehyde 4-nitrophenylhydrazone (CAS 3078-09-9) is an arylhydrazone derivative characterized by a conjugated π-system and a strongly electron-withdrawing 4-nitrophenyl group. It typically appears as a light yellow to brown crystalline powder with a molecular weight of 241.25 g/mol . The compound is recognized for its role as a fluorescent and thermodynamic probe for chloride ion quantification in aqueous systems , as well as a precursor for nonlinear optical (NLO) materials where its molecular architecture supports efficient second-harmonic generation (SHG) [1]. Its high purity (≥98% by HPLC) and well-defined melting point (193–197 °C) make it a reliable reagent for demanding synthetic and analytical applications .

Why Benzaldehyde 4-Nitrophenylhydrazone Cannot Be Readily Replaced by Its Non-Nitrated or Isomeric Analogs


Generic substitution of Benzaldehyde 4-nitrophenylhydrazone with structurally similar hydrazones is scientifically unsound due to the profound influence of the 4-nitrophenyl group on both electronic and solid-state properties. Direct comparative studies demonstrate that the introduction of the para-nitro substituent drastically alters the ultraviolet absorption maximum (λmax) compared to non-nitrated phenylhydrazones, with a red-shift and a distinct linear correlation to Hammett substituent constants [1]. Furthermore, single-crystal X-ray diffraction reveals that the nitro group induces a fundamentally different crystal packing motif and hydrogen-bonding network relative to the non-nitrated analog (benzaldehyde phenylhydrazone), which directly impacts bulk properties such as thermal stability and NLO activity [2]. Consequently, interchanging these compounds will lead to significant deviations in optical response, crystallization behavior, and analytical reactivity, compromising experimental reproducibility and device performance.

Quantitative Differentiation of Benzaldehyde 4-Nitrophenylhydrazone: Comparative Performance Data vs. Key Analogs


Significantly Red-Shifted UV-Vis Absorption vs. Non-Nitrated Phenylhydrazone

Benzaldehyde 4-nitrophenylhydrazone exhibits a substantially red-shifted ultraviolet absorption maximum (λmax) relative to its non-nitrated analog, benzaldehyde phenylhydrazone. This shift is a direct consequence of the strong electron-withdrawing nitro group, which extends the π-conjugation and lowers the energy gap for the π→π* transition. Comparative UV spectroscopic analysis in chloroform demonstrates a linear Hammett relationship between λmax and the substituent constant (σ or σ+), with higher ρ values observed for polynitrophenylhydrazone series, confirming a predictable and quantifiable electronic perturbation [1].

Spectroscopy Analytical Chemistry Material Science

Fundamentally Altered Crystal Packing and Symmetry vs. Benzaldehyde Phenylhydrazone

The presence of the 4-nitro group on the phenylhydrazone moiety induces a fundamentally different crystal packing architecture compared to the non-nitrated analog, benzaldehyde phenylhydrazone. Single-crystal X-ray diffraction studies reveal that while both molecules adopt the E conformation, the nitrated derivative (C13H11N3O2) exhibits distinct unit cell parameters and a unique supramolecular arrangement driven by the strong hydrogen-bond accepting capacity of the nitro group. This structural divergence is crucial for applications in nonlinear optics, where non-centrosymmetric packing is a prerequisite for second-harmonic generation (SHG) [1].

Crystallography Solid-State Chemistry Nonlinear Optics

Established Role as a Fluorescent Chloride Probe: A Functional Niche Not Shared by Simple Analogs

Benzaldehyde 4-nitrophenylhydrazone is specifically validated as a fluorescent, thermodynamic, and kinetic probe for the quantitative measurement of chloride ion concentration in water. Its fluorescence intensity exhibits a direct, time-stable proportionality to chloride concentration, enabling precise monitoring of reactions such as oxalyl chloride hydrolysis via cyclometallation. This functional utility is not a general property of all hydrazones but is conferred by the specific electronic and structural features of the 4-nitrophenylhydrazone moiety .

Analytical Chemistry Environmental Monitoring Fluorescent Probes

High-Value Application Scenarios for Benzaldehyde 4-Nitrophenylhydrazone in Advanced Research and Development


Design and Synthesis of Nonlinear Optical (NLO) Materials

The distinct crystal packing of Benzaldehyde 4-nitrophenylhydrazone, driven by the nitro group's hydrogen-bonding capacity, makes it a valuable building block for engineering acentric crystal structures essential for second-harmonic generation (SHG) and electro-optic devices. Its molecular hyperpolarizability contributes to the strong NLO response observed in this class of hydrazones [1][2].

Quantitative Chloride Ion Sensing and Kinetic Monitoring

This compound serves as a ready-to-use fluorescent probe for chloride ions in aqueous solutions. Its validated proportionality between fluorescence intensity and chloride concentration enables real-time, label-free monitoring of hydrolysis reactions and environmental chloride levels without the need for complex assay development .

Spectroscopic Calibration and Analytical Method Development

The well-characterized and predictable red-shift in UV-Vis absorption upon 4-nitro substitution (relative to non-nitrated analogs) allows Benzaldehyde 4-nitrophenylhydrazone to be used as a spectral standard or a model compound for calibrating optical instruments and validating computational chemistry models of conjugated π-systems [3].

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